molecular formula C10H12O3 B079885 3-(3-Methoxyphenyl)propionic acid CAS No. 10516-71-9

3-(3-Methoxyphenyl)propionic acid

Cat. No. B079885
CAS RN: 10516-71-9
M. Wt: 180.2 g/mol
InChI Key: BJJQJLOZWBZEGA-UHFFFAOYSA-N
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Patent
US05541228

Procedure details

A magnetically stirred solution of 3-(3-methoxyphenyl)propionic acid (71.38 g, 396.0 mmol) in 1.00 L of anhydrous tetrahydrofuran (THF) at room temperature was treated dropwise with a solution of borane-dimethyl sulfide (2.0M in THF, 680 mmol), stirred 1 h, heated at reflux for 2 h, cooled to room temperature, and stirred 12 h. The solution was poured over ice (300 g), treated with 6 N NaOH (500 mL), and stirred 1 h. The suspension was treated with diethyl ether (500 mL), the layers were separated, and the aqueous layer extracted with fresh diethyl ether (2×400 mL). The combined organic extracts were washed with water (500 mL), saturated sodium chloride solution (2×500 mL), dried (K2CO3), filtered, and concentrated in vacuo to give a clear liquid. Kugelrohr distillation (0.1 torr, 120° C.) gave 63.89 g (97%) of the alcohol: 1H NMR (CDCl3) δ 7.21 (t, J=8 Hz, 1H), 6.81-6.72 (m, 3H), 3.80 (s, 3H), 3.68 (t, J=7 Hz, 2H), 2.68 (t, J=8 Hz, 2H), 1.95-1.85 (m 2H), 1.40 (bs, 1H).
Quantity
71.38 g
Type
reactant
Reaction Step One
Quantity
680 mmol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][C:11](O)=[O:12])[CH:6]=[CH:7][CH:8]=1.CSC.B.[OH-].[Na+].C(OCC)C>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:9][CH2:10][CH2:11][OH:12])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
71.38 g
Type
reactant
Smiles
COC=1C=C(C=CC1)CCC(=O)O
Name
Quantity
680 mmol
Type
reactant
Smiles
CSC.B
Name
Quantity
1 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred 12 h
Duration
12 h
STIRRING
Type
STIRRING
Details
stirred 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with fresh diethyl ether (2×400 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (500 mL), saturated sodium chloride solution (2×500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a clear liquid
DISTILLATION
Type
DISTILLATION
Details
Kugelrohr distillation (0.1 torr, 120° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=CC1)CCCO
Measurements
Type Value Analysis
AMOUNT: MASS 63.89 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.